5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS number 1480-96-2
5-Fluoro-2-methoxypyrimidin-4(3H)-one CAS number 1480-96-2
An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4(3H)-one (CAS 1480-96-2)
This guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4(3H)-one, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, biological activity, and analytical methods.
Physicochemical Properties
5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a solid, off-white compound.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1480-96-2 | [1][3][4] |
| Molecular Formula | C5H5FN2O2 | [1][3][4][5][6] |
| Molecular Weight | 144.10 g/mol | [1][3][6] |
| Accurate Mass | 144.0335 Da | [3][6] |
| Melting Point | 200-208 °C | [1][5][7] |
| Boiling Point | 225.1 °C (at 101,325 Pa) | [1][5] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1][5] |
| Water Solubility | 5.49 g/L at 20 °C | [1][5] |
| pKa | 6.34 ± 0.50 (Predicted) | [1] |
| LogP | -0.226 at 25 °C | [1] |
| Vapor Pressure | 0.001 Pa at 25 °C | [1][5] |
| Appearance | Off-White Solid | [1][2] |
| Storage Temperature | Room Temperature (sealed in dry) or -20°C for long-term. | [1][7] |
Synthesis and Manufacturing
5-Fluoro-2-methoxypyrimidin-4(3H)-one is a key intermediate in organic synthesis.[1] One common synthetic route involves the chlorination of 2-methoxy-5-fluorouracil with an agent like phosphorus oxychloride, followed by further reactions.[8] Another approach involves the cyclization of a key intermediate, (Z)-2-cyano-2-fluoroethen-1-olate, with O-methylisourea, which can then be hydrolyzed to the desired product.[9]
A general workflow for a potential synthesis is outlined below.
Experimental Protocols
Example Synthesis of a Related Derivative (4-amino-5-fluoropyrimidine): [10][11]
This protocol describes the synthesis of a structurally related aminopyrimidine from a fluoroenolate salt, illustrating a modern approach to fluorinated pyrimidines.
-
Reaction Setup: Combine potassium-(Z)-2-cyano-2-fluoroethenolate and an appropriate amidine hydrochloride (e.g., O-methylisourea hemisulfate) in a suitable solvent such as a methanol/water mixture.[9][11]
-
Reaction Conditions: Stir the mixture at room temperature for a specified period (e.g., 24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up and Isolation: Upon completion, filter the reaction mixture (e.g., through Celite) and concentrate the filtrate in vacuo. The resulting solid can be washed with a suitable solvent (e.g., isopropanol) and dried to yield the aminopyrimidine product.[9][10]
-
Hydrolysis to Pyrimidinone: The resulting 5-fluoro-2-methoxypyrimidin-4-amine can then be subjected to hydrolysis, for instance by heating in aqueous acid, to yield 5-Fluoro-2-methoxypyrimidin-4(3H)-one.[9]
Biological Activity and Mechanism of Action
As a derivative of 5-fluorouracil (5-FU), the primary mechanism of action of 5-Fluoro-2-methoxypyrimidin-4(3H)-one is anticipated to be similar to that of other fluoropyrimidines, which are widely used as antimetabolite drugs in cancer therapy.[12][13] The core activity relies on the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[13][14]
The key steps are:
-
Anabolic Conversion: Intracellularly, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[12][14]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and a folate coenzyme, inhibiting the enzyme's function.[13][14][15] This blockage prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair, leading to a "thymineless death" of proliferating cells.[13][16]
-
Incorporation into Nucleic Acids: FdUTP can be incorporated into DNA, and FUTP into RNA.[12][16] This misincorporation disrupts the structure and function of these nucleic acids, interfering with RNA processing and protein synthesis, which contributes to cytotoxicity.[13][16][17]
Additionally, some sources suggest that 5-Fluoro-2-methoxypyrimidin-4(3H)-one possesses antibacterial properties against strains like E. coli and Proteus mirabilis. This activity is reportedly due to the inhibition of cell wall biosynthesis by binding to the bacterial cell wall, a mechanism distinct from its anticancer action.
Analytical Methods
The characterization and quantification of 5-Fluoro-2-methoxypyrimidin-4(3H)-one and related compounds typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A sensitive and selective HPLC assay can be developed for the determination of fluoropyrimidines in various matrices.[18]
-
Principle: Separation of the analyte from matrix components using a chromatographic column followed by detection.
-
Example Protocol Outline: [18]
-
Sample Preparation: Extraction of the compound from the sample matrix (e.g., tissue, plasma).
-
Derivatization (Optional): Pre-column derivatization with a fluorescent tag (e.g., 4-bromomethyl-7-methoxycoumarin) can enhance detection sensitivity.[18]
-
Chromatography: Use of a microbore HPLC system with a suitable column (e.g., C18). A column-switching protocol may be employed to remove interfering matrix components.[18]
-
Detection: UV or fluorescence detection is commonly used.[18] 5-Chlorouracil can serve as a suitable internal standard.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹⁹F NMR, and ¹³C NMR are crucial for structural confirmation and purity assessment.[19][20][21]
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, which is highly useful for confirming the presence and purity of fluorinated compounds.[21]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[19]
A certificate of analysis for a related compound, 5-fluoro-2-methoxypyrimidin-4-amine, confirms that ¹H NMR, Mass Spectrometry, and IR spectroscopy are standard methods for identification.[20]
References
- 1. 2-Methoxy-5-fluorouracil | 1480-96-2 [chemicalbook.com]
- 2. 2-Methoxy-5-fluorouracil CAS 1480-96-2 Supplier China [qinmuchem.com]
- 3. Buy Online CAS Number 1480-96-2 - TRC - 5-Fluoro-4-hydroxy-2-methoxypyrimidine | LGC Standards [lgcstandards.com]
- 4. 5-Fluoro-2-methoxy-4-pyrimidinone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.usbio.net [dev.usbio.net]
- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 10. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]
- 11. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Fluoropyrimidines | Oncohema Key [oncohemakey.com]
- 16. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 17. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. kmpharma.in [kmpharma.in]
- 21. Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
